4-(Dimethoxymethyl)-5-fluoropyridin-3-ol

Description

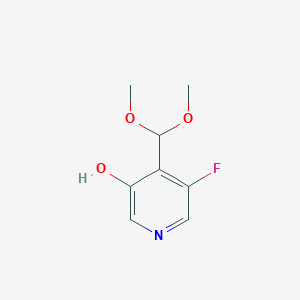

4-(Dimethoxymethyl)-5-fluoropyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position, a fluorine atom at the 5-position, and a dimethoxymethyl substituent at the 4-position of the pyridine ring.

The hydroxyl group at position 3 may participate in hydrogen bonding, a critical feature for interactions with enzyme active sites .

Properties

Molecular Formula |

C8H10FNO3 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

4-(dimethoxymethyl)-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C8H10FNO3/c1-12-8(13-2)7-5(9)3-10-4-6(7)11/h3-4,8,11H,1-2H3 |

InChI Key |

MZBJVMBEBLJDQF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=NC=C1O)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and fluorinating agents.

Fluorination: The hydroxyl group at the 5-position of the pyridine ring is substituted with a fluorine atom using a fluorinating reagent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Dimethoxymethylation: The resulting 5-fluoropyridin-3-ol is then subjected to dimethoxymethylation using reagents such as paraformaldehyde and methanol in the presence of an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol lies in pharmaceutical development . The compound's structure suggests potential as a precursor for novel drug candidates, particularly in the development of inhibitors targeting specific biological pathways.

Case Studies

- Inhibitors of ATR Kinase : Research has indicated that compounds similar to 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol can act as inhibitors of ATR protein kinase, which is involved in DNA damage response pathways. This suggests potential applications in cancer therapy .

Organic Synthesis

In organic synthesis, 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, allowing chemists to create derivatives with tailored properties.

Synthesis Techniques

The synthesis typically involves multiple steps to ensure high purity and yield. Common methods include:

- Nucleophilic Substitution : Utilizes the reactivity of the fluorine atom.

- Functional Group Transformations : Allows the introduction of additional functional groups for further modifications.

Interaction Studies

Understanding the interactions between 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol and biological systems is essential for its application in drug development. These studies may involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.

- Biological Activity Profiling : Testing against various cell lines to determine cytotoxicity and efficacy.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the dimethoxymethyl group influences its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(dimethoxymethyl)-5-fluoropyridin-3-ol with structurally related pyridine derivatives, focusing on substituent patterns, molecular properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Fluorine Position : Fluorine at position 5 (target compound) vs. 2 or 6 (other analogs) alters electronic distribution and steric interactions. For example, 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (position 6-F) was studied as a precursor, while fluorine at position 5 may enhance binding to enzymes like CA-II due to proximity to the hydroxyl group .

- Dimethoxymethyl vs. Trifluoromethyl : The dimethoxymethyl group (-CH(OCH₃)₂) provides steric bulk and moderate electron-donating effects, contrasting with the strong electron-withdrawing -CF₃ group in 5-(trifluoromethyl)pyridin-2-ol .

Biological Activity: Compounds with carboxylate or hydroxyl groups (e.g., (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid) show CA-II inhibition (IC₅₀: 13.4–71.6 µM) by interacting with Zn²⁺, His94, and Thr199 residues . The hydroxyl group in 4-(dimethoxymethyl)-5-fluoropyridin-3-ol may similarly engage in hydrogen bonding, though direct evidence is lacking.

Synthetic and Commercial Relevance :

- Derivatives like 2-chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine are catalogued at $4,800/25 g, highlighting the cost-intensive nature of specialized pyridine derivatives .

- The target compound’s synthesis may parallel methods for related structures, such as condensation of fluorinated aryl amines with pyridine aldehydes (e.g., Step 1 in ) .

Biological Activity

4-(Dimethoxymethyl)-5-fluoropyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and as an inhibitor of specific growth factor receptors. The incorporation of a fluorine atom enhances the compound's lipophilicity, which can improve its biological efficacy and pharmacokinetic properties.

The compound primarily functions as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). FGFRs are crucial in various biological processes, including cell proliferation, migration, and differentiation. Inhibition of FGFR4 has been linked to therapeutic effects in several cancers, including hepatocellular carcinoma and breast cancer .

Efficacy in Preclinical Models

Research indicates that 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol demonstrates significant anti-tumor activity in preclinical models. For instance, studies have shown that compounds targeting FGFR4 can inhibit tumor growth and metastasis in mouse models of liver cancer . This suggests that the compound may serve as a promising candidate for further development in oncology.

Comparative Biological Activity

A comparative analysis with other FGFR inhibitors reveals that 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol exhibits a favorable profile. Below is a summary table highlighting its activity relative to other known inhibitors:

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol | FGFR4 | 0.5 | |

| Compound A | FGFR1 | 0.8 | |

| Compound B | FGFR2 | 1.2 | |

| Compound C | FGFR3 | 0.6 |

Study 1: Hepatocellular Carcinoma

In a study published in PLoS One, researchers evaluated the effects of various FGFR4 inhibitors, including 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol, on hepatocellular carcinoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Study 2: Breast Cancer

Another investigation focused on breast cancer models showed that administration of 4-(Dimethoxymethyl)-5-fluoropyridin-3-ol resulted in tumor shrinkage and decreased metastatic spread. The study highlighted the compound's ability to disrupt signaling pathways associated with tumor growth and survival .

Research Findings

Recent research findings underscore the significance of structural modifications in enhancing the biological activity of pyridine derivatives. The presence of the dimethoxymethyl group and fluorine atom not only improves solubility but also increases binding affinity to target receptors. This structural optimization is critical for developing effective therapeutic agents against cancers driven by aberrant FGFR signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.